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Compound of Interest

Compound Name: Ibrutinib Racemate

Cat. No.: B2628112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ibrutinib
racemate. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is
clinically approved as the (R)-enantiomer for the treatment of various B-cell malignancies.[1][2]
[3] Understanding the properties of the racemic mixture is crucial for synthesis, analytical
method development, and quality control during drug manufacturing.

Chemical and Physical Properties

Ibrutinib is a small molecule with a molecular weight of 440.50 g/mol .[1] The racemate consists
of a 1:1 mixture of the (R)- and (S)-enantiomers. While most of the published data pertains to
the clinically used (R)-enantiomer, key data for the racemate and the individual enantiomers
are summarized below.
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Identifier Ibrutinib Racemate  (R)-lbrutinib (S)-lbrutinib
1-((RS)-3-(4-amino-3- 1-((3R)-3-(4-amino-3- 1-((3S)-3-(4-amino-3-
(4- (4- (4-
phenoxyphenyl)-1H- phenoxyphenyl)-1H- phenoxyphenyl)-1H-

IUPAC Name pyrazolo[3,4- pyrazolo[3,4- pyrazolo[3,4-
d]pyrimidin-1- d]pyrimidin-1- d]pyrimidin-1-
yl)piperidin-1-yl)prop- yl)piperidin-1-yl)prop- yl)piperidin-1-yl)prop-
2-en-1-one 2-en-1-one 2-en-1-one

CAS Number 936563-87-0[1] 936563-96-1 Not readily available

Molecular Formula C25H24N602 C25H24N602 C25H24N602

Molecular Weight 440.50 g/mol 440.50 g/mol 440.50 g/mol

Physicochemical Data

The physicochemical properties of ibrutinib are critical for its formulation and bioavailability. It is

classified as a Biopharmaceutics Classification System (BCS) Class 1l compound,

characterized by low solubility and high permeability.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4632638/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Notes

Data for (R)-Ibrutinib Form A. A

melting point specifically for

Melting Point 156 °C (onset, DSC) ]
the racemate is not reported
but is expected to differ.
DMSO: 225 mg/mL (56.75 Solubility data provided by

Solubility (Racemate) . )
mM) commercial suppliers.

In vivo vehicle (10% DMSO,
40% PEG300, 5% Tween-80,
45% saline): 22.5 mg/mL

Water: Practically insoluble

Solubility ((R)-Ibrutinib)
(0.003 mg/mL at pH 4.5 and 8)

DMSO: ~30 mg/mL

Ethanol: ~0.25 mg/mL

pKa ~3.7
LogP ~4 (partition coefficient)
Polymorphism

Ibrutinib is known to exist in multiple polymorphic forms. The most stable anhydrous form is
designated as Form A. Other forms, including solvates, have also been identified. The specific
crystalline form can impact the drug's dissolution rate and bioavailability.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of ibrutinib.
The following data is characteristic of the ibrutinib molecule and is not specific to a single
enantiomer.
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. Wavelength | Wavenumber .
Technique Assignment
(cm™)

] Electronic transitions within the
UV-Vis (Methanol) Amax: ~260 nm )
aromatic system.

FT-IR 3470, 3436 N-H stretching

Aromatic and aliphatic C-H
3063 - 2885

stretching
1652, 1639 C=0 stretching (amide)
1613 - 1520 C=C and C=N stretching

Pharmacological Activity

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK. This inhibition is highly
stereoselective, with the (R)-enantiomer being the active form.

Enantiomer Target ICs0 Notes

o Potent, irreversible
(R)-Ibrutinib BTK ~0.5nM S
covalent inhibitor.

The activity of the (S)-
enantiomer is not
available in the public
literature but is
presumed to be
(S)-1brutinib BTK Not Reported significantly lower
than the (R)-
enantiomer based on
the principles of
stereoselective drug

action.

The racemic mixture would be expected to have approximately half the potency of the pure (R)-
enantiomer, assuming the (S)-enantiomer is inactive.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of
Action.

Elution (S)-Ibrutinib

UV Detector
(e.g., 260 nm)

Chiral HPLC Column
(e.g., Chiral-pack-IC)

Separation based on
Differential Interaction

Ibrutinib Racemate
(R/S Mixture)

Injection Flution

(R)-Ibrutinib

Click to download full resolution via product page

Caption: Experimental workflow for the chiral separation of ibrutinib racemate by HPLC.
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Caption: Logical relationship between ibrutinib racemate and its constituent enantiomers.

Experimental Protocols
Synthesis of Racemic Ibrutinib (lllustrative)

Multiple synthetic routes for ibrutinib have been published. A common strategy involves the
construction of the pyrazolopyrimidine core followed by coupling with a piperidine derivative. A
racemic synthesis would typically use a racemic piperidine starting material.
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Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This core
intermediate is often prepared via a multi-step synthesis starting from 4-phenoxybenzoic acid.

Step 2: Coupling with Racemic 3-hydroxypiperidine. The pyrazolopyrimidine core is coupled
with a racemic, protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) often via a
Mitsunobu reaction. This step introduces the chiral center as a racemic mixture.

Step 3: Deprotection. The protecting group (e.g., Boc) on the piperidine nitrogen is removed
under acidic conditions.

Step 4: Acylation. The deprotected racemic amine is reacted with acryloyl chloride in the
presence of a base to yield ibrutinib racemate. The final product is then purified, typically by
column chromatography.

Chiral Separation by High-Performance Liquid
Chromatography (HPLC)

Separating the racemate into its individual enantiomers is critical for both analytical and
preparative purposes.

e Instrumentation: A standard HPLC system with a UV detector.

» Chiral Stationary Phase (Column): A polysaccharide-based chiral column is effective. For
example, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiral-
pack-IC).

» Mobile Phase: A normal-phase mobile phase is typically used. A representative mobile phase
consists of a mixture of n-Hexane and ethanol (e.g., 55:45 v/v) with additives like
diethylamine (0.1%) and trifluoroacetic acid (0.3%) to improve peak shape and resolution.

o Flow Rate: Approximately 0.9 mL/min.
o Column Temperature: Maintained at a constant temperature, for example, 30 °C.

o Detection: UV detection at a wavelength where ibrutinib has strong absorbance, such as 260
nm.
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e Procedure:

o

Dissolve the ibrutinib racemate in the mobile phase or a compatible solvent.

[¢]

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

[¢]

Inject the sample solution onto the column.

Monitor the elution profile at 260 nm. The two enantiomers will elute at different retention

[e]

times, allowing for their separation and quantification.

Spectroscopic Characterization

o UV-Visible Spectroscopy:

o Prepare a dilute solution of ibrutinib in a suitable UV-transparent solvent, such as
methanol (e.g., 1x10=> M).

o Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum from
200 to 400 nm against a solvent blank.

o Identify the wavelength(s) of maximum absorbance (Amax).
e Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Prepare the sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of
ibrutinib with dry KBr powder and press it into a transparent disk.

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
o Record the spectrum, typically from 4000 to 400 cm™1.

o lIdentify the characteristic absorption bands corresponding to the functional groups in the
molecule.

e Mass Spectrometry (MS):

o Dissolve the sample in a suitable solvent like methanol with a small amount of formic acid
to promote ionization.
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o Introduce the sample into the mass spectrometer via an appropriate ionization source,
such as Electrospray lonization (ESI).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2628112#understanding-the-chemical-properties-of-
ibrutinib-racemate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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